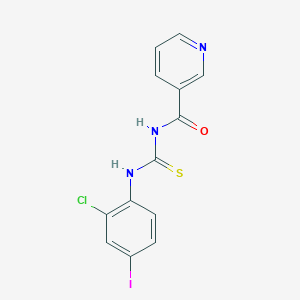![molecular formula C24H15ClN4O3 B328813 4-{5-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-furyl}-2-chlorobenzoic acid](/img/structure/B328813.png)
4-{5-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-furyl}-2-chlorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{5-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-furyl}-2-chlorobenzoic acid is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, and chloro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-furyl}-2-chlorobenzoic acid involves multiple steps, including the formation of the cyclopenta[b]pyridine core, the introduction of amino and cyano groups, and the final coupling with the furan and benzoic acid moieties. Common reagents used in these reactions include various chlorinating agents, nitriles, and amines. The reaction conditions often involve the use of catalysts, elevated temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-{5-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-furyl}-2-chlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro group can be substituted with other nucleophiles to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions can vary but often involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents replacing the chloro group.
Aplicaciones Científicas De Investigación
4-{5-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-furyl}-2-chlorobenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-{5-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-furyl}-2-chlorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
4-{5-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-furyl}-2-chlorobenzoic acid can be compared with other similar compounds, such as:
Indole derivatives: These compounds share some structural similarities and are also known for their biological activities.
Imidazole derivatives: Similar in their heterocyclic structure and applications in various fields.
Cinnamic acid derivatives: Known for their antimicrobial and therapeutic properties.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Propiedades
Fórmula molecular |
C24H15ClN4O3 |
|---|---|
Peso molecular |
442.9 g/mol |
Nombre IUPAC |
4-[5-[(E)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-5-ylidene)methyl]furan-2-yl]-2-chlorobenzoic acid |
InChI |
InChI=1S/C24H15ClN4O3/c1-11-16(21-12(2)18(10-27)23(28)29-22(21)17(11)9-26)8-14-4-6-20(32-14)13-3-5-15(24(30)31)19(25)7-13/h3-8H,1-2H3,(H2,28,29)(H,30,31)/b16-8+ |
Clave InChI |
MXRZMCQXMYYJTF-LZYBPNLTSA-N |
SMILES isomérico |
CC\1=C(C2=C(/C1=C/C3=CC=C(O3)C4=CC(=C(C=C4)C(=O)O)Cl)C(=C(C(=N2)N)C#N)C)C#N |
SMILES |
CC1=C(C2=C(C1=CC3=CC=C(O3)C4=CC(=C(C=C4)C(=O)O)Cl)C(=C(C(=N2)N)C#N)C)C#N |
SMILES canónico |
CC1=C(C2=C(C1=CC3=CC=C(O3)C4=CC(=C(C=C4)C(=O)O)Cl)C(=C(C(=N2)N)C#N)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(3-METHYLPHENOXY)ETHYL]THIOUREA](/img/structure/B328730.png)
![5-bromo-N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}nicotinamide](/img/structure/B328732.png)
![3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(PHENYLSULFANYL)ETHYL]THIOUREA](/img/structure/B328733.png)
![1-[4-(5-ETHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(PYRIDINE-3-CARBONYL)THIOUREA](/img/structure/B328735.png)
![N-[(5-bromo-3-pyridinyl)carbonyl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B328737.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-N'-(3-pyridinylcarbonyl)thiourea](/img/structure/B328739.png)
![1-[4-(5-CHLORO-1,3-BENZOXAZOL-2-YL)PHENYL]-3-(PYRIDINE-3-CARBONYL)THIOUREA](/img/structure/B328741.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-bromonicotinamide](/img/structure/B328742.png)
![N-(4-bromophenyl)-N'-[(5-bromopyridin-3-yl)carbonyl]thiourea](/img/structure/B328743.png)
![N-(5-bromo-2-pyridinyl)-N'-[(5-bromo-3-pyridinyl)carbonyl]thiourea](/img/structure/B328744.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N'-(pyridin-3-ylcarbonyl)thiourea](/img/structure/B328746.png)
![isopropyl 4-[({[(5-bromopyridin-3-yl)carbonyl]amino}carbothioyl)amino]benzoate](/img/structure/B328747.png)
![3-(5-BROMOPYRIDINE-3-CARBONYL)-1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]THIOUREA](/img/structure/B328753.png)
